molecular formula C17H34O2Te B14412813 Methyl 8-(octyltellanyl)octanoate CAS No. 84057-03-4

Methyl 8-(octyltellanyl)octanoate

Cat. No.: B14412813
CAS No.: 84057-03-4
M. Wt: 398.1 g/mol
InChI Key: BKAYIBHYOFFKJF-UHFFFAOYSA-N
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Description

Methyl 8-(octyltellanyl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tellurium atom within its molecular structure, which is relatively rare in organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(octyltellanyl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The tellurium atom is introduced through a nucleophilic substitution reaction, where an octyltellanyl group replaces a leaving group on the octanoate ester. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(octyltellanyl)octanoate undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state or even to elemental tellurium.

    Substitution: Nucleophilic substitution reactions can replace the octyltellanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Tellurium oxides and other oxygenated derivatives.

    Reduction: Lower oxidation state tellurium compounds or elemental tellurium.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-(octyltellanyl)octanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of methyl 8-(octyltellanyl)octanoate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl octanoate: A simpler ester without the tellurium atom, used in flavorings and fragrances.

    Methyl caprylate: Another ester similar to methyl octanoate, used in similar applications.

Uniqueness

Methyl 8-(octyltellanyl)octanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

84057-03-4

Molecular Formula

C17H34O2Te

Molecular Weight

398.1 g/mol

IUPAC Name

methyl 8-octyltellanyloctanoate

InChI

InChI=1S/C17H34O2Te/c1-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19-2/h3-16H2,1-2H3

InChI Key

BKAYIBHYOFFKJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Te]CCCCCCCC(=O)OC

Origin of Product

United States

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